4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Alkylation: Introduction of the ethyl group at the nitrogen atom of the benzodiazole ring.
Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Methoxyethyl Substitution: The final step involves the substitution of the pyrrolidinone ring with a 2-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the methoxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The benzodiazole ring and the pyrrolidinone ring can undergo various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar applications.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. Benzodiazole derivatives have been explored for their potential in treating conditions such as anxiety, epilepsy, and cancer.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE
- 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYETHYL)PYRROLIDIN-2-ONE
- 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PIPERIDIN-2-ONE
Uniqueness
The uniqueness of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its use in various applications.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-3-19-14-7-5-4-6-13(14)17-16(19)12-10-15(20)18(11-12)8-9-21-2/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
JEIZETVDAQMDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.